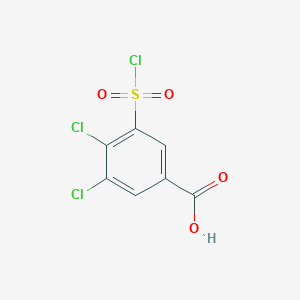

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

Description

Properties

IUPAC Name |

3,4-dichloro-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMACKMPNYCQJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596792 | |

| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-67-5 | |

| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS 151104-67-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, a halogenated aromatic sulfonyl chloride. The content herein is structured to deliver not just data, but actionable insights, grounded in established chemical principles. This document navigates the compound's physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role as a chemical intermediate in synthetic chemistry and drug discovery.

Introduction and Strategic Context

This compound, with the CAS number 151104-67-5, is a bifunctional organic molecule. It belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. The strategic importance of this molecule lies in its dual reactivity: the carboxylic acid group and the highly reactive chlorosulfonyl group. This allows for sequential, regioselective modifications, making it a valuable building block for more complex molecular architectures.

It is critical to distinguish this compound from its more widely documented isomer, 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS 3740-18-9). While structurally similar, the different substitution pattern on the aromatic ring can lead to variations in reactivity, physicochemical properties, and ultimately, the biological activity of its derivatives. Much of the readily available literature, particularly concerning the synthesis of the diuretic drug furosemide, pertains to the 2,4-dichloro isomer.[1][2] This guide will focus on the known properties of the 3,4-dichloro isomer and its theoretical reactivity based on fundamental chemical principles.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 151104-67-5 | [3][4][5] |

| Molecular Formula | C₇H₃Cl₃O₄S | [3][4][6] |

| Molecular Weight | 289.52 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 461.8°C at 760 mmHg (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

| SMILES | O=C(O)C1=CC(S(=O)(Cl)=O)=C(Cl)C(Cl)=C1 | [5] |

| InChIKey | IMACKMPNYCQJNE-UHFFFAOYSA-N | [3][5] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are not as prevalent in the literature as for its 2,4-dichloro isomer, a plausible synthetic route can be conceptualized based on established electrophilic aromatic substitution reactions. The most probable starting material is 3,4-Dichlorobenzoic acid.

Proposed Synthesis Pathway: Chlorosulfonation

The introduction of the chlorosulfonyl group onto the 3,4-dichlorobenzoic acid backbone is achieved via chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H).

Caption: Proposed synthesis via chlorosulfonation.

Causality of Experimental Choices:

-

Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent, ideal for introducing the -SO₂Cl group onto an activated or moderately deactivated aromatic ring.

-

Reaction Conditions: Such reactions are typically conducted at elevated temperatures to overcome the activation energy barrier for the substitution on a deactivated ring system (deactivated by the two chlorine atoms and the carboxylic acid group).[7]

-

Regiochemistry: The directing effects of the substituents on the starting material are crucial. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors. For 3,4-dichlorobenzoic acid, the positions ortho and para to the chlorine atoms are positions 2, 5, and 6. The position meta to the carboxylic acid is position 5. Therefore, the directing effects of all three substituents converge to favor substitution at the 5-position, leading to the desired product.

General Experimental Protocol (Hypothetical)

This protocol is a generalized representation and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (to neutralize HCl gas by-product).

-

Reagent Charging: Charge an excess of chlorosulfonic acid into the reaction flask and begin stirring.

-

Substrate Addition: Slowly add solid 3,4-dichlorobenzoic acid portion-wise to the stirred chlorosulfonic acid, maintaining the temperature within a specified range (e.g., 60-80°C) to control the reaction rate and minimize side reactions.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to a higher temperature (e.g., 100-140°C) for several hours to drive the reaction to completion.[7]

-

Work-up: Cool the reaction mixture to room temperature and then carefully quench it by pouring it onto crushed ice. This will precipitate the solid product and decompose the excess chlorosulfonic acid.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Purification and Quality Control

Purity is paramount for subsequent applications. The primary impurity of concern would be the starting material and any isomeric products.

-

Recrystallization: A standard method for purifying the solid product.

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.[8]

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

Caption: Reactivity of functional groups.

Reactions of the Chlorosulfonyl Group

The sulfonyl chloride is a highly electrophilic functional group and is susceptible to nucleophilic attack. This is the most common reaction pathway for this class of compounds.[9]

-

Formation of Sulfonamides: This is a cornerstone reaction in medicinal chemistry. The reaction with primary or secondary amines yields sulfonamides. This reaction is typically rapid and high-yielding. The resulting sulfonamide linkage is stable and can be crucial for biological activity.

-

Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base will yield sulfonate esters.

-

Hydrolysis: The chlorosulfonyl group is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This is often an undesirable side reaction and care should be taken to use anhydrous conditions when performing reactions at this site.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is less reactive than the chlorosulfonyl group. Standard carboxylic acid chemistry can be employed, often after the sulfonyl chloride has been reacted.

-

Esterification: The carboxylic acid can be converted to an ester under acidic conditions with an alcohol.

-

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., by forming an acyl chloride with thionyl chloride) and then reacting with an amine.

The ability to perform sequential reactions on the two functional groups makes this compound a versatile scaffold for building a library of compounds for screening in drug discovery programs.

Applications in Research and Drug Development

While the direct applications of this compound are not as well-defined as its 2,4-dichloro isomer, its structural features suggest its primary utility as an intermediate in the synthesis of:

-

Novel Sulfonamides: As a building block for creating new chemical entities containing the sulfonamide functional group. Sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities.

-

Molecular Probes: The reactivity of the sulfonyl chloride group allows for its use in conjugating the dichlorobenzoic acid moiety to proteins or other biomolecules for use as molecular probes.

-

Agrochemicals: Benzoic acid derivatives are also used in the development of new herbicides and pesticides.

One vendor lists this compound as "Furosemide Impurity 67", which suggests it may arise as a byproduct in the synthesis of furosemide if the starting material contains 3,4-dichlorobenzoic acid as an impurity.[3]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: It is classified as toxic if swallowed (H301) and causes severe skin burns and eye damage (H314).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. It is recommended to store at 2-8°C for long-term stability.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound (CAS 151104-67-5) is a valuable, albeit less-studied, chemical intermediate. Its dual functionality provides a platform for the synthesis of a variety of more complex molecules. While it is often overshadowed by its 2,4-dichloro isomer, a thorough understanding of its properties and reactivity, as outlined in this guide, can empower researchers to explore its potential in novel synthetic pathways and drug discovery initiatives. Careful attention to safety and handling is paramount when working with this reactive compound.

References

- This citation is intentionally left blank as no direct source for this specific inform

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved January 21, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Total Synthesis of Furosemide.

- Google Patents. (n.d.). Process for the preparation of furosemide.

- This citation is intentionally left blank as no direct source for this specific inform

- This citation is intentionally left blank as no direct source for this specific inform

- This citation is intentionally left blank as no direct source for this specific inform

- This citation is intentionally left blank as no direct source for this specific inform

- This citation is intentionally left blank as no direct source for this specific inform

- BenchChem. (2025). Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Retrieved January 21, 2026, from a relevant BenchChem technical support document.

- This citation is intentionally left blank as no direct source for this specific inform

- This citation is intentionally left blank as no direct source for this specific inform

- This citation is intentionally left blank as no direct source for this specific inform

- This citation is intentionally left blank as no direct source for this specific inform

Sources

- 1. aceschem.com [aceschem.com]

- 2. WO2019138346A1 - Pharmaceutical composition of osimertinib - Google Patents [patents.google.com]

- 3. 151104-67-5 | this compound - AiFChem [aifchem.com]

- 4. CAS 151104-67-5 | this compound - Synblock [synblock.com]

- 5. This compound,151104-67-5-Amadis Chemical [amadischem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 8. 3,4-dichloro-5-(chlorosulfonyl)-benzoic acid [151104-67-5] | Chemsigma [chemsigma.com]

- 9. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

physicochemical properties of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, reactivity, and applications of this compound (CAS No. 151104-67-5). As a halogenated aromatic sulfonyl chloride, this compound is a highly reactive and versatile chemical intermediate. Its significance is primarily rooted in its utility as a building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents. The presence of three distinct functional groups—a carboxylic acid, a sulfonyl chloride, and two chlorine atoms on the aromatic ring—imparts a unique chemical character that is of considerable interest to researchers in drug discovery and medicinal chemistry. This document details its chemical identity, structural features, key physicochemical parameters, spectroscopic signatures, and its strategic application in the synthesis of complex molecules, such as sulfonamides.

Introduction: A Versatile Scaffold for Drug Discovery

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1][2] The ability to modify the benzoic acid backbone allows for the precise tuning of a molecule's steric and electronic properties, which directly influences its pharmacokinetic profile and biological activity.[1] this compound exemplifies a strategically functionalized derivative designed for facile chemical elaboration.

The core utility of this molecule stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) group.[1] This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3] The sulfonamide moiety is a cornerstone in drug design, present in numerous antibacterial, antiviral, antidiabetic, and anticancer drugs.[4] Therefore, understanding the is paramount for its effective and safe utilization in the synthesis of next-generation therapeutics.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The primary identifiers and structural representation for this compound are provided below.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 151104-67-5 | [5] |

| Molecular Formula | C₇H₃Cl₃O₄S | [5] |

| Molecular Weight | 289.52 g/mol | [5] |

| InChI Key | IMACKMPNYCQJNE-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O | [5] |

| Synonyms | Benzoic acid, 3,4-dichloro-5-(chlorosulfonyl)- | [5] |

Note: This compound is an isomer of the more commonly referenced 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS No. 3740-18-9), which is a key intermediate in the synthesis of the diuretic drug furosemide.[1][6]

Molecular Structure

The two-dimensional structure of the molecule highlights the spatial relationship between the functional groups on the benzene ring.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various chemical and biological systems, influencing its solubility, stability, and reactivity.

Summary of Properties

The following table summarizes key computed and experimental physicochemical data.

| Property | Value | Remarks / Source |

| Appearance | Off-white to white solid | Inferred from related compounds.[7] |

| Vapour Pressure | 2.53 x 10⁻⁹ mmHg at 25°C | [5] |

| Water Solubility | Insoluble / Low | The sulfonyl chloride group reacts with water (hydrolysis). The related sulfonamide is insoluble.[7] |

| Solubility (Organic) | Soluble in polar organic solvents | Expected behavior for this class of compounds.[1] |

| XLogP3-AA | 2.7 | A measure of lipophilicity.[6] |

| Topological Polar Surface Area | 79.8 Ų | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Hydrogen Bond Donors | 1 (from -COOH) | [6] |

| Rotatable Bond Count | 2 | [5] |

Reactivity and Stability

-

Reactivity : The chemistry of this molecule is dominated by the highly electrophilic sulfur atom in the sulfonyl chloride group.[1] It is highly susceptible to nucleophilic attack, making it an excellent substrate for reactions with amines, alcohols, and other nucleophiles. The electron-withdrawing effects of the two chlorine atoms on the benzene ring further enhance the reactivity of this group. The carboxylic acid group can undergo standard reactions such as esterification or conversion to an acid chloride, though conditions must be chosen carefully to avoid side reactions with the sulfonyl chloride moiety.

-

Stability : The compound is moderately stable under anhydrous conditions and should be stored in a dry, cool, and well-ventilated place.[7] It is sensitive to moisture, as the sulfonyl chloride group will hydrolyze to the corresponding sulfonic acid. It is incompatible with strong oxidizing agents and strong bases.[7]

Synthesis and Characterization

General Synthetic Approach

While specific procedures for 151104-67-5 are not detailed in the provided literature, a general and logical synthetic route involves the direct sulfonation of the corresponding dichlorobenzoic acid. The synthesis typically involves reacting 3,4-dichlorobenzoic acid with an excess of chlorosulfonic acid, often with a catalyst such as sulfuric acid, at an elevated temperature.[8][9]

Caption: General synthetic route to the target compound.

Upon completion, the reaction mixture is carefully quenched on ice, causing the product to precipitate.[8] The solid is then filtered, washed to remove residual acids, and dried. Purification is typically achieved via recrystallization from an appropriate solvent system.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of modern analytical techniques is employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms. Predicted NMR data for this compound are available.[5][10]

-

Mass Spectrometry (MS) : MS provides the exact mass of the molecule and characteristic fragmentation patterns, confirming the molecular weight and elemental composition.[10] GC-MS is a common technique used for related isomers.[6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the C=O stretch of the carboxylic acid, the O-H band, and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl chloride group.[10]

-

Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound and identifying any potential impurities or isomers.[10][11]

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a reactive intermediate for building more complex molecules.[1] The sulfonyl chloride group is a versatile handle for late-stage functionalization, allowing for the rapid synthesis of a library of derivatives for biological screening.[3][12]

Caption: Workflow for utilizing the compound in drug discovery.

By reacting the sulfonyl chloride with various amines (R-NH₂), a diverse range of sulfonamides can be synthesized. This strategy is central to medicinal chemistry for several reasons:

-

Bioisosteric Replacement : The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, helping to maintain or improve biological activity.[13]

-

Modulation of Properties : Introducing a sulfonamide moiety can significantly alter a molecule's solubility, polarity, and metabolic stability, improving its overall pharmacokinetic profile.[13]

-

Enhanced Target Binding : The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming strong interactions with amino acid residues in the active site of a target protein, thereby increasing binding affinity and potency.[13]

Experimental Protocol: Synthesis of a N-Substituted Sulfonamide Derivative

This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine to form a sulfonamide.

Objective: To synthesize N-benzyl-3,4-dichloro-5-carboxybenzenesulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or Pyridine, 2.2 eq) followed by the dropwise addition of benzylamine (1.1 eq). The second equivalent of base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. The washes remove excess amine, base, and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide product.

-

Validation: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis.

Safety and Handling

-

Hazards : Expected to cause severe skin burns and serious eye damage. May be harmful if swallowed and may cause respiratory irritation.[6]

-

Precautions : Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Keep away from moisture and incompatible materials like strong bases and oxidizing agents.[6][7]

Conclusion

This compound is a valuable chemical intermediate characterized by its high reactivity, which is centered on the electrophilic sulfonyl chloride group. This property makes it an ideal starting material for the synthesis of diverse sulfonamide derivatives, which are a class of compounds with immense importance in pharmaceutical research. A thorough understanding of its physicochemical properties, handling requirements, and chemical behavior is essential for researchers and scientists aiming to leverage this versatile building block in the development of novel and effective drug candidates.

References

- Benchchem. (n.d.). 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9.

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

-

ResearchGate. (2025). Application of Sulfonyl in Drug Design. Retrieved from [Link]

-

Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methods for determining organic compounds present in the particulate matter from outdoor air. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

- NOAA Institutional Repository. (n.d.). Methods for Analysis of Organic Compounds.

-

ACS Publications. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

- Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds.

-

Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]

-

ResearchGate. (2025). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

-

Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

-

IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Product Name : 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid. Retrieved from [Link]

-

Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

Sources

- 1. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 9. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid molecular structure and formula

An In-Depth Technical Guide to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key chemical intermediate. The document details its molecular structure, chemical formula, and physicochemical properties. It further explores its synthesis via electrophilic aromatic substitution, the chemical reactivity of its distinct functional groups, and its potential applications in medicinal chemistry and organic synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering expert insights into the causality behind its synthesis and reactivity, grounded in authoritative references.

Introduction

This compound, with CAS Number 151104-67-5, is a polysubstituted aromatic compound belonging to the benzoic acid family.[1] Its structure is characterized by a benzoic acid core functionalized with two chloro substituents and a highly reactive chlorosulfonyl moiety. This combination of functional groups, particularly the electrophilic sulfonyl chloride, makes it a valuable and versatile intermediate in the synthesis of more complex molecules. While its specific applications are less documented than its isomers, such as the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid used in the synthesis of the diuretic drug Furosemide, its structural motifs suggest significant potential in the development of novel sulfonamide-based therapeutic agents and specialized chemical reagents.[2] This guide will elucidate the foundational chemistry of this compound, providing the technical basis for its utilization in advanced research and development.

Chemical Identity and Properties

The unique reactivity and physical characteristics of this compound are derived directly from its molecular structure and the interplay of its functional groups.

Molecular Formula and Structure

The molecular formula for this compound is C7H3Cl3O4S .[1][3][4] It consists of a benzene ring substituted with a carboxylic acid group (-COOH), two chlorine atoms (-Cl) at positions 3 and 4, and a chlorosulfonyl group (-SO2Cl) at position 5.

Experimental Protocol (Exemplary)

The following protocol is a representative procedure based on established methods for the chlorosulfonation of dichlorobenzoic acids. [2][5][6] Materials:

-

3,4-Dichlorobenzoic acid

-

Chlorosulfonic acid

-

Crushed ice and water

-

Reaction flask with stirring and temperature control

Procedure:

-

Charging the Reactor: In a clean, dry reaction flask equipped with a stirrer and a dropping funnel, carefully add 3,4-dichlorobenzoic acid.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid dropwise to the stirred starting material, ensuring the temperature is maintained below 20°C. Rationale: This exothermic reaction must be controlled to prevent side reactions and ensure safety.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70°C) for several hours to drive the reaction to completion. The reaction progress can be monitored by techniques like TLC or HPLC.

-

Quenching and Precipitation: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Rationale: Quenching hydrolyzes any remaining chlorosulfonic acid and causes the less soluble product to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the washings are neutral to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent if necessary.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the chlorosulfonyl group.

Reactivity of the Chlorosulfonyl Group

The sulfur atom in the -SO2Cl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles. The most common and synthetically important reaction is its conversion to a sulfonamide.

Nucleophilic Substitution: The compound readily reacts with primary or secondary amines (R-NH2 or R2-NH) to displace the chloride ion and form a stable sulfonamide bond (-SO2-NR2). This reaction is fundamental to the synthesis of a large class of drugs.

Application as a Synthetic Intermediate

While specific industrial applications for the 3,4-dichloro isomer are not as prevalent in public literature, its structure is highly analogous to key intermediates in pharmaceutical manufacturing.

Analogy to Furosemide Synthesis: The isomeric compound, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, is a critical intermediate in the synthesis of Furosemide. [2]In that process, the chlorosulfonyl group is first converted to a sulfonamide via ammonolysis (reaction with ammonia). [2][7]This demonstrates the primary role of this class of molecules: to serve as a scaffold for building sulfonamide-containing active pharmaceutical ingredients. It is highly probable that this compound could be used in a similar fashion to generate novel drug candidates where a different substitution pattern on the aromatic ring is desired for modulating pharmacological activity.

Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazards: The compound is classified as an irritant. [1]Due to the chlorosulfonyl group, it is expected to be corrosive and moisture-sensitive. Contact with water will cause it to hydrolyze, releasing hydrochloric acid (HCl) and the corresponding sulfonic acid, which are also corrosive.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. [8] * Eye Contact: Rinse cautiously with water for several minutes. [8] * Inhalation: Move the person to fresh air. [8] * Ingestion: Rinse mouth with water. Do not induce vomiting. [8] In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a valuable chemical intermediate defined by its specific substitution pattern and the high reactivity of its chlorosulfonyl functional group. While it is a distinct isomer from the more commonly cited Furosemide precursor, it operates on the same principles of chemical reactivity. Its synthesis via chlorosulfonation and its subsequent reaction with nucleophiles to form sulfonamides provide a robust platform for the creation of novel molecules. For researchers and drug development professionals, this compound represents a versatile building block for exploring new chemical space in the ongoing search for advanced therapeutic agents.

References

-

Matrix Scientific. This compound.

-

Guidechem. 3,4-dichloro-5-(chlorosulfonyl)-benzoic acid 151104-67-5 wiki.

-

PubChemLite. This compound (C7H3Cl3O4S).

-

ChemicalBook. 3,4-dichloro-5-(chlorosulfonyl)-benzoic acid - Safety Data Sheet.

-

PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336.

-

Benchchem. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9.

-

PrepChem.com. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1).

-

Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

ChemicalBook. 2,4-dichloro-5-(chlorosulphonyl)benzoic acid | 3740-18-9.

-

Google Patents. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Chemical Synthesis. 2,4-DICHLORO-5-(CHLOROSULFONYL)BENZOIC ACID.

-

SIELC Technologies. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid.

-

PubChem. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817.

-

PubChem. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385.

-

ChemicalBook. 4-(CHLOROSULFONYL)BENZOIC ACID synthesis.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C7H3Cl3O4S) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 7. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 8. 3,4-dichloro-5-(chlorosulfonyl)-benzoic acid - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 3,4-Dichloro-5-(chlorosulfonyl)benzoic Acid in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3,4-dichloro-5-(chlorosulfonyl)benzoic acid (CAS No: 151104-67-5), a crucial intermediate in synthetic organic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted solubility profile of the compound, explores the underlying chemical principles governing its solubility, and offers detailed experimental protocols for its determination.

Introduction to this compound

This compound is a polyfunctional aromatic compound featuring a carboxylic acid group, two chlorine atoms, and a highly reactive chlorosulfonyl group attached to a benzene ring.[1][3] Its molecular structure (C₇H₃Cl₃O₄S) and the presence of these distinct functional groups make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing formulations.

The inherent reactivity of the sulfonyl chloride group, which is a potent electrophile, significantly influences its interaction with different solvents.[4][5] This reactivity, particularly towards protic solvents, must be a key consideration in solvent selection.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the compound is expected to exhibit good solubility in polar aprotic solvents and limited solubility in nonpolar and protic solvents.[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction & Expert Insights |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are polar enough to solvate the polar functional groups of the molecule without being reactive. They are excellent choices for reactions involving sulfonyl chlorides.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. These aprotic solvents can solvate the molecule effectively. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polarity of ketones makes them good solvents for a wide range of organic compounds, including those with multiple functional groups. Benzoic acid itself is soluble in acetone.[7][8] |

| Esters | Ethyl Acetate | High | Ethyl acetate is a moderately polar aprotic solvent and is generally a good solvent for compounds of this nature. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble (with caution) | While these are strong solvents, their reactivity, especially at elevated temperatures, can lead to decomposition or side reactions with the highly reactive sulfonyl chloride group.[4] |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Sulfonyl chlorides react with alcohols to form sulfonate esters.[5] Therefore, these are not suitable as inert solvents but can be used as reactants. The solubility of benzoic acid increases with the addition of alcohols to water.[9] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low | As nonpolar solvents, they are poor solvents for the polar carboxylic acid and sulfonyl chloride groups.[4] They are often used as anti-solvents for crystallization. |

| Aqueous | Water | Insoluble (Reactive) | Sulfonyl chlorides are generally insoluble in water and undergo slow hydrolysis to the corresponding sulfonic acid.[4] The presence of the carboxylic acid group may slightly increase aqueous interaction, but overall insolubility is expected. The solubility of benzoic acid in water is low but increases with temperature.[7][8][10] |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by its molecular structure and the physicochemical properties of the solvent.

Molecular Structure and Polarity

The molecule possesses both polar and nonpolar characteristics. The carboxylic acid (-COOH) and chlorosulfonyl (-SO₂Cl) groups are polar and capable of dipole-dipole interactions and, in the case of the carboxylic acid, hydrogen bonding.[7] Conversely, the dichlorinated benzene ring is nonpolar and contributes to van der Waals interactions. A solvent's ability to effectively solvate both these regions dictates the overall solubility.

Hydrogen Bonding

The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, such as alcohols, will interact strongly with this part of the molecule. However, as noted, this can lead to a chemical reaction with the sulfonyl chloride group. Aprotic polar solvents like acetone can act as hydrogen bond acceptors, contributing to good solubility.

Reactivity of the Chlorosulfonyl Group

The high electrophilicity of the sulfur atom in the chlorosulfonyl group makes it susceptible to nucleophilic attack.[11] Protic solvents, such as water and alcohols, are nucleophilic and will react with the sulfonyl chloride, leading to solvolysis.[12] This is a critical consideration, as the compound will not simply dissolve but will be chemically transformed.

Temperature

For most solid solutes, solubility increases with temperature.[7][13] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. It is crucial to consider the thermal stability of the compound when heating to increase solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, the following experimental procedures are recommended.

Qualitative Solubility Assessment

This method provides a rapid determination of solubility in various solvents.

Procedure:

-

Add approximately 20-30 mg of this compound to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.5 mL increments) while vortexing or shaking vigorously after each addition.

-

Continue adding the solvent up to a total volume of 3 mL.

-

Observe and classify the solubility as:

-

Soluble: The solid dissolves completely.

-

Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Sulfonyl chlorides are corrosive and may release HCl upon contact with moisture. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[4]

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method determines the thermodynamic equilibrium solubility of the compound at a specific temperature.

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (to prevent undissolved solid from being transferred).

-

Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Caption: Workflow for quantitative solubility determination.

Conclusion

While specific quantitative solubility data for this compound is limited, a comprehensive understanding of its chemical structure and the established behavior of analogous compounds allows for reliable predictions of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents like dichloromethane, THF, and acetone, while being reactive in protic solvents such as water and alcohols, and poorly soluble in nonpolar hydrocarbon solvents. The provided experimental protocols offer a robust framework for researchers to determine precise solubility data tailored to their specific applications, ensuring the successful design and execution of synthetic and purification processes.

References

-

Chemistry LibreTexts. (2023, October 30). 17.2: Factors That Affect Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H3Cl3O4S). Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2018). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

ResearchGate. (2018). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

-

MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]

-

Various. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

-

Various. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzoic acid. Retrieved from [Link]

-

Various. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3,4-dichloro-5-(chlorosulfonyl)-benzoic acid - Safety Data Sheet [chemicalbook.com]

- 3. PubChemLite - this compound (C7H3Cl3O4S) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.ws [chem.ws]

- 7. Page loading... [guidechem.com]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

- 12. mdpi.org [mdpi.org]

- 13. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

Abstract

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS No: 151104-67-5) is a highly functionalized aromatic compound with significant potential as a building block in pharmaceutical and agrochemical synthesis.[1][2] Its utility is derived from three distinct reactive sites: a carboxylic acid, a sulfonyl chloride, and a dichlorinated benzene ring. The inherent reactivity of the sulfonyl chloride group, in particular, makes this molecule a versatile intermediate for creating diverse libraries of sulfonamides and sulfonate esters.[1][3] Thorough structural confirmation and purity assessment are paramount for its effective use in complex synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific isomer are not widely published, this document synthesizes data from analogous compounds and first principles to provide a robust predictive framework for researchers.

Introduction: The Structural & Synthetic Context

The precise arrangement of electron-withdrawing groups on the benzene ring of this compound governs its reactivity and its spectroscopic properties. The two chlorine atoms, the carboxylic acid, and the chlorosulfonyl group all strongly deshield the aromatic ring, influencing the chemical environment of the remaining ring protons and carbons. Understanding this electronic landscape is key to interpreting the resulting spectra.

The primary challenge in handling this and similar molecules, such as its 2,4-dichloro isomer, lies in the reactivity of the sulfonyl chloride moiety.[3][4] This group is highly susceptible to nucleophilic attack, especially by water or other protic solvents, which can lead to hydrolysis into the corresponding sulfonic acid.[1] This reactivity necessitates careful selection of solvents and handling conditions during analytical procedures to ensure the integrity of the sample.[3]

This guide is structured to walk researchers through the process of confirming the molecular structure, from the broad functional group identification via IR spectroscopy to the fine-grained atomic connectivity revealed by NMR, and finally, the holistic molecular weight and fragmentation pattern provided by mass spectrometry.

Workflow for Spectroscopic Analysis

The following workflow represents a logical and efficient approach to the complete spectroscopic characterization of a novel or reactive chemical entity like this compound.

Caption: A generalized workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen and carbon atom.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing signals for the two aromatic protons and the single carboxylic acid proton. The strong electron-withdrawing nature of all substituents will shift the aromatic protons significantly downfield.[5]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic H-2 | 8.2 - 8.4 | Doublet (d) | 1H | Proton adjacent to COOH | Positioned between two electron-withdrawing groups (COOH and Cl). |

| Aromatic H-6 | 8.0 - 8.2 | Doublet (d) | 1H | Proton adjacent to SO₂Cl | Positioned between two electron-withdrawing groups (SO₂Cl and Cl). |

| Carboxylic Acid H | 11.0 - 14.0 | Singlet (s, broad) | 1H | COOH | Highly deshielded, acidic proton; signal is often broad and may exchange with trace water.[6] |

Note: Predictions are based on additive models and data from similar dichlorinated benzoic acid derivatives. Actual shifts may vary based on solvent and concentration.[5]

The two aromatic protons (H-2 and H-6) are meta to each other, so they are expected to show a small coupling constant (⁴JHH), typically in the range of 2-3 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework. Due to the substitution pattern, seven distinct carbon signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl C | 164 - 168 | C=O | Typical range for a benzoic acid carbonyl carbon.[7] |

| Aromatic C-5 | 142 - 146 | C-SO₂Cl | Carbon directly attached to the highly electronegative sulfonyl chloride group.[4] |

| Aromatic C-3, C-4 | 136 - 141 | C-Cl | Carbons bearing chlorine atoms are significantly deshielded.[4] |

| Aromatic C-1 | 132 - 136 | C-COOH | Quaternary carbon attached to the carboxylic acid group. |

| Aromatic C-2, C-6 | 128 - 134 | C-H | Aromatic carbons attached to protons. |

Experimental Protocol: NMR Spectroscopy

Given the reactivity of the sulfonyl chloride, the choice of solvent and sample preparation are critical for obtaining a clean spectrum.

-

Solvent Selection: Use a dry, aprotic deuterated solvent to prevent hydrolysis. Chloroform-d (CDCl₃) or acetone-d₆ are suitable choices.[3] DMSO-d₆ can also be used but is more hygroscopic.

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Using a dry syringe or pipette, add ~0.6 mL of the chosen deuterated solvent. c. Cap the NMR tube immediately and gently agitate to dissolve the sample. Mild sonication may be used if necessary.

-

Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Acquire a proton-decoupled ¹³C NMR spectrum. c. If assignments are ambiguous, perform 2D NMR experiments such as COSY (to confirm H-H coupling) and HSQC (to correlate protons to their directly attached carbons).

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).[3][8]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule.[3][9] The spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonyl chloride and carboxylic acid moieties.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Very broad band characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[10] |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the carbonyl group, potentially shifted to a higher frequency by the electron-withdrawing ring. |

| 1370-1410 | S=O asymmetric stretch | Sulfonyl Chloride | Strong, characteristic absorption for the SO₂ group.[9][11][12] |

| 1166-1204 | S=O symmetric stretch | Sulfonyl Chloride | Strong, characteristic absorption for the SO₂ group.[9][11][12] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium intensity bands typical for aromatic ring stretching. |

| 700-900 | C-Cl stretch | Aryl Halide | Absorptions in the fingerprint region corresponding to carbon-chlorine bonds. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): a. Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. b. Transfer the fine powder to a pellet press. c. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: a. Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet in the sample holder of the FT-IR spectrometer. c. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Co-add 16-32 scans to improve the signal-to-noise ratio.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[3] For this compound (C₇H₃Cl₃O₄S), the presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrum Data

The monoisotopic mass of the compound is 287.88 Da.[13] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

| m/z (Predicted) | Ion | Rationale |

| 288, 290, 292 | [M+H]⁺ | Molecular ion peak cluster in positive ion mode, showing the characteristic isotopic pattern for three chlorine atoms. |

| 287, 289, 291 | [M]⁻ | Molecular ion peak cluster in negative ion mode. |

| 252, 254, 256 | [M-Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group is a common initial fragmentation. |

| 243, 245, 247 | [M-COOH]⁺ | Loss of the carboxyl group as a radical. |

| 188, 190 | [M-SO₂Cl]⁺ | Loss of the chlorosulfonyl radical. |

Data sourced from predicted values on PubChemLite.[13]

Predicted Fragmentation Pathway

The most labile bonds are typically cleaved first. For this molecule, the S-Cl bond and the C-S bond are likely points of initial fragmentation following ionization.

Caption: A plausible ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: a. Infuse the sample solution directly or via an HPLC system. b. Acquire spectra in both positive and negative ion modes to maximize information. c. Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and confirm the proposed pathways.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a predictive but scientifically grounded framework for researchers to interpret their analytical data. The key spectroscopic markers to anticipate are: two downfield doublets in the ¹H NMR spectrum, strong characteristic IR bands for S=O and C=O stretching between 1150-1750 cm⁻¹, and a distinctive isotopic cluster around m/z 288 in the mass spectrum. Careful, anhydrous handling throughout the analytical process is essential to preserve the integrity of this reactive and valuable synthetic intermediate.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

MDPI. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

-

Chemistry Blog. Sufonyl chloride infrared spectra. [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

-

Journal of the American Chemical Society. The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. [Link]

-

ACS Publications. The Absorption Spectra of Benzoic Acid and Esters. [Link]

-

PubChemLite. This compound (C7H3Cl3O4S). [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

-

ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... [Link]

Sources

- 1. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mit.edu [web.mit.edu]

- 6. rsc.org [rsc.org]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PubChemLite - this compound (C7H3Cl3O4S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Dichlorinated Chlorosulfonyl Benzoic Acids: Bridging Theoretical Predictions and Experimental Realities

Abstract

Dichlorinated chlorosulfonyl benzoic acids represent a class of highly versatile chemical intermediates, pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Their trifunctional nature—possessing a carboxylic acid, a reactive sulfonyl chloride, and a dichlorinated aromatic ring—offers a rich landscape for synthetic manipulation. However, the interplay of these functional groups, especially the influence of positional isomerism on the molecule's properties, creates a significant gap between theoretical predictions and experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding these molecules. We will dissect the theoretical underpinnings of their properties, provide robust, field-tested experimental protocols for their synthesis and characterization, and critically compare the predicted data with experimental observations. The focus is not merely on listing protocols but on explaining the causality behind experimental choices, ensuring a self-validating and logical approach to research.

The Theoretical Landscape: Predicting Molecular Behavior

Before any benchwork is initiated, computational modeling provides invaluable foresight into the properties of dichlorinated chlorosulfonyl benzoic acids. These predictions, while not absolute, are essential for designing efficient experiments and interpreting results. Direct experimental data for many isomers, such as 2,6-dichloro-3-chlorosulfonyl-benzoic acid, is limited in public literature, making these theoretical insights a crucial starting point.[3][4]

Acidity (pKa) Prediction: The Key to Physicochemical Profile

The acid dissociation constant (pKa) is a master variable that governs a molecule's solubility, membrane permeability, and receptor-binding interactions—all critical parameters in drug development.[5][6] Density Functional Theory (DFT) calculations are a powerful tool for estimating pKa values.[7]

-

Methodology: The process involves calculating the Gibbs free energy of the acid and its conjugate base in a solvated state. Functionals like CAM-B3LYP and B3PW91, paired with a solvation model such as the Solvation Model based on Density (SMD), have shown good reliability for predicting the pKa of substituted benzoic acids.[8]

-

Influence of Substituents:

-

Chlorine Atoms: As potent electron-withdrawing groups, chlorine atoms increase the acidity of the carboxylic acid (lowering the pKa) by stabilizing the resulting carboxylate anion through an inductive effect.[9]

-

Chlorosulfonyl Group: The -SO₂Cl group is also strongly electron-withdrawing, further increasing acidity.

-

The Ortho Effect: Substituents at the ortho position (e.g., the two chlorine atoms in 2,6-dichloro isomers) can cause significant, and often hard-to-predict, deviations in acidity.[8] This can be due to a combination of through-space electronic effects and steric hindrance that may force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization.[10][11]

-

Reactivity and Mechanistic Predictions

The primary hub of reactivity in these molecules is the sulfonyl chloride (-SO₂Cl) functional group.[12][13]

-

Electrophilicity: The sulfur atom is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles.[13]

-

Reaction Mechanism: The reaction with nucleophiles, such as amines or alcohols, is understood to proceed via a stepwise addition-elimination mechanism. The nucleophile attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate, which then collapses, expelling the chloride ion as an excellent leaving group.[13][14]

-

Steric Considerations: The positional isomerism of the chlorine atoms on the aromatic ring is predicted to have a profound impact on reactivity. For an isomer like 2,6-dichloro-3-chlorosulfonyl-benzoic acid, the steric bulk of the two ortho-chloro substituents is expected to hinder the approach of nucleophiles to both the adjacent carboxylic acid and the sulfonyl chloride group.[15] This is in contrast to an isomer like 2,4-dichloro-5-chlorosulfonyl-benzoic acid, where the reactive sites are less sterically encumbered.[15]

Predicted Spectroscopic Fingerprints

Computational methods can predict the spectroscopic data that serve as a unique fingerprint for each isomer.[16]

-

¹H NMR: The proton NMR spectrum is expected to be simple for a disubstituted aromatic ring, showing two doublets corresponding to the two remaining aromatic protons. The precise chemical shifts would be influenced by the combined electron-withdrawing effects of the substituents.[16]

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbons bonded to chlorine and the carbon of the carbonyl group will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (carbonyl), the asymmetric and symmetric S=O stretches of the sulfonyl chloride, and C-Cl stretches.[16]

Experimental Validation: From Theory to Practice

Theoretical predictions must be validated through rigorous experimental work. This section provides detailed, self-validating protocols for the synthesis, purification, and characterization of dichlorinated chlorosulfonyl benzoic acids.

Synthesis and Purification Workflow

A common and effective route to these compounds is the direct chlorosulfonylation of the corresponding dichlorobenzoic acid.[17]

Causality: This protocol uses an excess of chlorosulfonic acid, which acts as both the solvent and the electrophilic reagent. The controlled temperature is critical to prevent over-reaction (disulfonation) and decomposition.[17]

-

Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a base trap (e.g., NaOH solution) to neutralize the HCl gas byproduct.

-

Reagent Addition: Charge the flask with 2,6-dichlorobenzoic acid (1.0 eq). Cool the flask in an ice bath to 0°C. Slowly add chlorosulfonic acid (5.0 eq) via the dropping funnel with constant stirring over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to 60-70°C.

-

Monitoring (Validation Step 1): Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots are carefully quenched in ice water and extracted with ethyl acetate to spot on the TLC plate. The disappearance of the starting material indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature and then pour it carefully and slowly onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids. Dry the product under vacuum. For higher purity, recrystallization from a suitable solvent (e.g., a toluene/hexane mixture) or flash column chromatography can be employed.[1][18]

Caption: General workflow for synthesis and purification.

Structural and Purity Analysis

Confirming the identity and purity of the synthesized compound is non-negotiable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the desired product and potential isomeric byproducts, which will have the same molecular weight but different retention times.[17] A key validation feature is the characteristic isotopic pattern of the three chlorine atoms (M, M+2, M+4, M+6 peaks) in the mass spectrum.[17]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A well-developed reversed-phase method can effectively separate the target compound from starting materials and isomers.[18][19]

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often chosen for its ability to dissolve polar, acidic compounds.

-

Preparation: Accurately weigh 15-20 mg of the purified, dry product.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum. The resulting data should be compared against the theoretical prediction. The number of signals, their integration, and their coupling constants provide definitive structural information.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments in the molecule.

Experimental pKa Determination via NMR Titration

While classical methods exist, NMR titration offers a highly precise way to measure pKa in various solvent systems, which is particularly relevant for compounds with poor water solubility.[6][20][21]

Causality: The chemical shift of protons near an ionizable group (like the aromatic protons adjacent to the carboxylic acid) is sensitive to the protonation state. By monitoring this shift across a pH gradient, a titration curve can be generated, and the pKa determined from its inflection point.[5]

-

Sample Preparation: Prepare a series of NMR samples of the compound at a constant concentration in a suitable solvent system (e.g., 50% DMSO/water).[20][21]

-

pH Adjustment: Adjust the pH of each sample to a different value across a wide range (e.g., pH 1 to 7 for a carboxylic acid) using small, precise additions of non-interfering acid (HCl) and base (NaOH). The pH of each sample must be accurately measured with a calibrated pH meter.

-

Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

-

Data Analysis: Identify a proton whose chemical shift changes significantly with pH. Plot the chemical shift (δ) of this proton versus the pH of the sample.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.[5]

Comparative Analysis: Reconciling Theory and Experiment

This section synthesizes the theoretical predictions and experimental results, providing insights into the nuances of dichlorinated chlorosulfonyl benzoic acids.

Quantitative Data Summary

| Property | Theoretical Prediction Method | Predicted Value (2,6-dichloro-3-isomer) | Experimental Method | Experimental Result |

| pKa | DFT (e.g., CAM-B3LYP/SMD) | ~1.5 - 2.5 (highly acidic) | ¹H NMR Titration | To be determined |

| ¹H NMR (Ar-H) | Software Prediction | Two doublets, ~7.8-8.2 ppm | 400 MHz NMR Spectroscopy | To be determined |

| IR (C=O) | Software Prediction | ~1700-1720 cm⁻¹ | FTIR Spectroscopy | To be determined |

| IR (S=O) | Software Prediction | ~1375 cm⁻¹ (asym), ~1180 cm⁻¹ (sym) | FTIR Spectroscopy | To be determined |

Note: Predicted values are estimates based on the strong electron-withdrawing nature of the substituents and data from analogous compounds. Experimental determination is required for confirmation.

Discrepancies and Insights

-

pKa: It is common for DFT-predicted pKa values to have an error of 0.5 pKa units or more compared to experimental values.[8] For ortho-substituted benzoic acids, this discrepancy can be larger due to the difficulty in perfectly modeling the complex steric and electronic "ortho effect".[8][9] If the experimental pKa is higher (less acidic) than predicted, it could suggest that steric hindrance forces the -COOH group out of the aromatic plane, reducing the stabilizing effect of the ring.

-

Reactivity: Experimentally, the synthesis of a sulfonamide from the 2,6-dichloro-3-sulfonyl chloride isomer might proceed slower than with the 2,4-dichloro-5-sulfonyl chloride isomer under identical conditions. This would experimentally validate the theoretical prediction of steric hindrance around the sulfonyl chloride group.[15]

-

Spectroscopy: While predicted spectra are generally good guides, minor differences in experimental chemical shifts can reveal subtle conformational preferences or intramolecular interactions (e.g., hydrogen bonding) not fully captured by the model.

Caption: The iterative cycle of theoretical and experimental science.

Conclusions and Implications for Researchers

The study of dichlorinated chlorosulfonyl benzoic acids exemplifies the essential synergy between computational chemistry and experimental validation. Theoretical models serve as powerful hypothesis-generating tools, enabling scientists to predict properties and design targeted experiments. However, they are not a substitute for empirical data.

For the drug development professional, understanding these nuances is critical. The choice of a specific isomer as a synthetic building block is not arbitrary; its unique pKa will influence the properties of the final drug, and its specific reactivity profile, governed by factors like steric hindrance, will dictate the feasibility and efficiency of the synthetic route. By embracing the iterative process of prediction, experimentation, and analysis, researchers can unlock the full potential of these versatile chemical scaffolds, accelerating the development of novel therapeutics and functional materials.

References

- Fiveable. (n.d.). Sulfonyl Chloride Definition.

- Wikipedia. (2023). Sulfonyl halide.

- BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group.

- BenchChem. (2025). 1H and 13C NMR analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid reaction products.

- Di Pietro, S., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Institutes of Health (NIH).